Defluoro N-Benzyl Paroxetine Hydrochloride

Description

Contextualization within Paroxetine (B1678475) Chemical Space

Paroxetine is a cornerstone in the treatment of various depressive and anxiety disorders, and its chemical space is populated by a number of related substances, including precursors, metabolites, and impurities. nih.gov Defluoro N-Benzyl Paroxetine Hydrochloride, also identified as Paroxetine Impurity F, occupies a specific niche within this space as a process-related impurity. synthinkchemicals.comnih.gov Its formation during the synthesis of paroxetine highlights the complexities of pharmaceutical manufacturing and the need for stringent quality control measures to ensure the purity of the final active pharmaceutical ingredient (API). smolecule.com

The presence of such impurities, even in trace amounts, is of significant interest to pharmaceutical scientists and regulatory bodies. The characterization and control of these related substances are crucial for guaranteeing the consistent safety and efficacy of the marketed drug. ajrconline.org

Systematic Nomenclature and Structural Basis of this compound

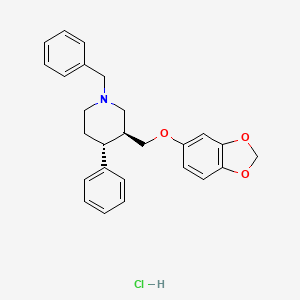

The systematic IUPAC name for this compound is (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-phenylpiperidine;hydrochloride. synzeal.comnih.gov This name precisely describes the molecule's three-dimensional structure and its constituent parts.

Structurally, it is a derivative of paroxetine, distinguished by two key modifications:

Defluorination: The fluorine atom, typically present on the phenyl ring at the 4-position in paroxetine, is absent in this analog and is replaced by a hydrogen atom. smolecule.com

N-Benzylation: The secondary amine within the piperidine (B6355638) ring of the paroxetine core structure is substituted with a benzyl (B1604629) group. smolecule.com

These alterations result in a distinct chemical entity with its own unique set of physical and chemical properties, which are summarized in the table below. The hydrochloride salt form enhances the compound's solubility in polar solvents. smolecule.com

Interactive Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 105813-39-6 | synzeal.comlgcstandards.com |

| Molecular Formula | C26H28ClNO3 | nih.govlgcstandards.com |

| Molecular Weight | 437.96 g/mol | synzeal.com |

| IUPAC Name | (3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-phenylpiperidine;hydrochloride | synzeal.comnih.gov |

| Parent Compound | N-Benzyldefluoroparoxetine | synzeal.com |

| Appearance | White to Pale Grey Solid |

Research Significance as a Structural Analog and Process Impurity of Paroxetine

The primary research significance of this compound lies in its role as a certified reference standard for the analytical monitoring of paroxetine purity. synthinkchemicals.comlgcstandards.com Pharmaceutical manufacturers utilize this compound to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify the presence of this specific impurity in batches of paroxetine. ajrconline.orglgcstandards.com This ensures that the final drug product meets the stringent purity requirements set by regulatory authorities.

As a structural analog, this compound is of theoretical interest in the study of structure-activity relationships (SAR) concerning the serotonin (B10506) transporter (SERT), the primary target of paroxetine. smolecule.com Although specific research detailing the pharmacological activity of this particular compound is not extensively published, its defined structural modifications offer insights into the molecular interactions between paroxetine and SERT. The absence of the fluorine atom and the addition of a bulky N-benzyl group would be expected to alter the binding affinity and selectivity for SERT compared to the parent drug. smolecule.com Studies on other paroxetine analogs have demonstrated that modifications to these specific positions can indeed influence the compound's interaction with its biological target.

While direct biological research on this compound is limited, its availability as a well-characterized chemical entity provides a valuable tool for analytical chemists and pharmaceutical scientists dedicated to ensuring the quality and safety of paroxetine-based therapies.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-1-benzyl-4-phenylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27NO3.ClH/c1-3-7-20(8-4-1)16-27-14-13-24(21-9-5-2-6-10-21)22(17-27)18-28-23-11-12-25-26(15-23)30-19-29-25;/h1-12,15,22,24H,13-14,16-19H2;1H/t22-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLKEJQLNHBFEY-XYOGLKKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4)CC5=CC=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747436 | |

| Record name | (3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-1-benzyl-4-phenylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105813-39-6 | |

| Record name | N-Benzyldefluoroparoxetine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105813396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-1-benzyl-4-phenylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZYLDEFLUOROPAROXETINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK9WYB5ZUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Defluoro N-Benzyl Paroxetine (B1678475) Hydrochloride

The creation of Defluoro N-Benzyl Paroxetine Hydrochloride is a multi-step process that modifies a known pharmaceutical scaffold. The synthesis logically proceeds through the removal of a key atom, addition of a protecting/functional group, and finally, salt formation for stability and handling. smolecule.com

The primary and most logical starting material for the synthesis is Paroxetine or its immediate precursors. smolecule.com Paroxetine provides the essential trans-substituted piperidine (B6355638) core structure. The synthesis of N-substituted piperidine derivatives can also start from simpler piperidine rings, which are then elaborated through various organic reactions. nih.govnih.gov The general approach involves leveraging the existing stereochemistry of the paroxetine molecule.

A critical step in the synthesis is the removal of the fluorine atom from the 4-fluorophenyl group of the paroxetine precursor. This is a challenging transformation, as the carbon-fluorine bond is the strongest single bond to carbon. General methods for aryl defluorination can be employed, although specific methodologies for this exact transformation are not widely published. These reactions often require significant energy input or highly reactive species. rsc.org

Possible defluorination strategies include:

Photochemical Reduction : Direct excitation of a strong electron donor, such as tetrakis(dimethylamino)ethylene (B1198057) (TDAE), with visible or UVA light can generate a powerful photoreductant capable of reducing aryl fluorides. rsc.org This method is advantageous as it can proceed at room temperature. rsc.org

Catalytic Methods : Palladium-catalyzed processes have been developed to convert aryl triflates or bromides to aryl fluorides, and similar principles could be adapted for defluorination. mit.edumit.edu These methods often use a palladium catalyst with a specialized biaryl monophosphine ligand and a fluoride (B91410) source. mit.edu

Base-Promoted Elimination : For trifluoromethyl groups, selective reduction can be achieved through a base-promoted elimination mechanism, which could be conceptually adapted for a single fluorine atom under specific substrate conditions. researchgate.net

Precipitation/Coagulation : While primarily used for removing fluoride from water on a large scale, techniques like the Nalgonda Technique, which uses aluminum salts for coagulation and precipitation, illustrate a chemical principle of fluoride removal, though it is not a direct synthetic method for organic molecules. scispace.com

| Method | Key Reagents/Conditions | General Principle | Citation |

|---|---|---|---|

| Photochemical Reduction | Tetrakis(dimethylamino)ethylene (TDAE), 390-440 nm light | Photoexcited TDAE acts as a super-electron donor to reduce the C-F bond. | rsc.org |

| Palladium Catalysis | Pd catalyst, biaryl monophosphine ligand, fluoride salt | Catalytic cycle involving reductive elimination from a Pd(II) complex to form a C-F bond (used in reverse concept for defluorination). | mit.edumit.edu |

| Nucleophilic Substitution (Halex Reaction) | KF on electron-poor bromo- or chloroarenes | Classic method for fluorination that highlights the challenges of C-F bond manipulation. | mit.edu |

Following defluorination, the secondary amine of the piperidine ring is alkylated with a benzyl (B1604629) group. This is a standard nucleophilic substitution reaction where the nitrogen atom of the piperidine acts as the nucleophile.

The most common procedure involves reacting the defluorinated paroxetine intermediate with a benzylating agent in the presence of a base. smolecule.com

Reagents : Benzyl halides, such as benzyl chloride or benzyl bromide, are typical electrophiles used for this transformation. smolecule.comchemicalforums.com

Bases : A non-nucleophilic base is required to neutralize the hydrogen halide formed during the reaction, preventing the protonation of the piperidine nitrogen which would render it non-nucleophilic. sciencemadness.org Common choices include potassium carbonate (K₂CO₃) or tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). chemicalforums.comsciencemadness.org The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the specific substituents on the benzyl halide. chemicalforums.com Alternatively, reductive amination using a benzaldehyde (B42025) derivative could also achieve N-benzylation. chemicalforums.com

| Reagent Type | Examples | Role in Reaction | Citation |

|---|---|---|---|

| Benzylating Agent | Benzyl chloride, Benzyl bromide | Provides the benzyl group (electrophile). | smolecule.comchemicalforums.com |

| Base | Potassium carbonate (K₂CO₃), Triethylamine (TEA) | Neutralizes the acid byproduct (e.g., HBr, HCl). | sciencemadness.org |

| Solvent | Ethanol, Dichloromethane (DCM) | Provides the medium for the reaction. | chemicalforums.com |

The final step in the synthesis is the formation of the hydrochloride salt. smolecule.com This is achieved by reacting the free base form of Defluoro N-Benzyl Paroxetine with hydrochloric acid (HCl). smolecule.comyoutube.comspectroscopyonline.com The tertiary amine within the piperidine ring is basic and readily reacts with strong mineral acids. oxfordreference.comualberta.ca

In this acid-base reaction, the lone pair of electrons on the nitrogen atom accepts a proton (H⁺) from HCl. spectroscopyonline.com This forms a positively charged quaternary ammonium (B1175870) cation, with the chloride ion (Cl⁻) acting as the counter-ion. youtube.comoxfordreference.com The resulting ionic salt is typically a crystalline solid, which is often more stable, easier to handle, and more soluble in aqueous media than the free base. spectroscopyonline.comoxfordreference.com This increased crystallinity also aids in the purification of the final compound. youtube.com

Reaction Chemistry and Functional Group Reactivity of this compound

The reactivity of the final compound is dictated by its constituent functional groups.

The piperidine nitrogen in Defluoro N-Benzyl Paroxetine is a tertiary amine. While it is already substituted with a benzyl group, the nitrogen atom still possesses a lone pair of electrons, allowing it to act as a nucleophile. acs.org This makes the compound susceptible to further alkylation reactions, known as quaternization, if exposed to a reactive alkyl halide. This would result in a permanently positively charged quaternary ammonium salt. sciencemadness.org The electron-rich nature of the sp³-hybridized nitrogen in the piperidine ring facilitates its participation in nucleophilic reactions. acs.org Chemical reactions involving the compound can include nucleophilic substitutions. smolecule.com

Reduction Reactions

Reduction reactions are a key aspect of the synthetic pathways leading to Paroxetine and its related impurities. In the context of Paroxetine synthesis, strong reducing agents are employed to convert functional groups like esters or amides into alcohols or amines. Desfluoro paroxetine, a closely related impurity, is likely formed during reduction steps utilizing powerful hydride agents such as Lithium Aluminum Hydride (LiAlH₄). amazonaws.compharm.or.jp The reduction of a defluorinated analog of a key intermediate with LiAlH₄ has been documented in the broader synthesis of Paroxetine. pharm.or.jp

Table 1: Reducing Agents in Related Syntheses

| Reducing Agent | Abbreviation | Role in Synthesis | Citation |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Reduction of ester/amide groups; potential formation of desfluoro impurities. | amazonaws.compharm.or.jp |

Coupling Reactions

Coupling reactions are fundamental to assembling the core structure of Paroxetine and its analogs. A notable step in the synthesis of N-protected Paroxetine involves the coupling of a sulphonate ester of the piperidine core with sesamol (B190485). google.com This type of reaction can be promoted by the use of specific solvents, such as dimethylformamide. google.com The functional groups present in this compound, including the benzyl moiety, allow for potential coupling reactions with electrophiles. smolecule.com

Formation as a Process Impurity in Paroxetine Synthesis

This compound, also identified as Paroxetine Impurity F (Hydrochloride), is recognized as an impurity that can arise during the manufacturing process of Paroxetine. smolecule.compharmaffiliates.com Its presence necessitates the development of analytical methods to ensure the quality and purity of the final active pharmaceutical ingredient. smolecule.com

Mechanistic Pathways of Impurity Formation (e.g., during defluorination, Grignard reactions)

The formation of this impurity is primarily due to the unintended defluorination of intermediates in the Paroxetine synthesis pathway.

Defluorination via Metal Alkoxides: A significant pathway for impurity formation involves defluorination catalyzed by alkali metal alkoxides, such as potassium tert-butoxide. google.com These strong bases, used to promote condensation reactions, can facilitate a nucleophilic aromatic substitution, replacing the fluorine atom on the phenyl ring with an alkoxy group. amazonaws.comgoogle.com This creates an alkoxy impurity which can undergo further reactions. google.com

Grignard Reagent Side Reactions: The synthesis of the Paroxetine core structure often involves the use of a Grignard reagent derived from 1-Bromo-4-fluorobenzene. amazonaws.com An excess of this Grignard reagent can lead to side reactions where it attacks the fluorine atom of an already-formed intermediate, resulting in defluorination. amazonaws.com

Influence of Reaction Conditions on Impurity Generation (e.g., presence of metal alkoxides, reducing agents)

Specific reaction conditions have a direct impact on the generation of defluorinated impurities.

Presence of Metal Alkoxides: The use of metal alkoxides as catalysts is a known cause of defluorination. amazonaws.comgoogle.com For instance, the condensation of a cinnamate (B1238496) and an alkyl amidomalonate in the presence of a metal alkoxide is particularly problematic for generating these impurities. google.com

Presence of Reducing Agents: The formation of Desfluoro paroxetine has been associated with the reduction step using LiAlH₄. amazonaws.com This suggests that the conditions required for the reduction of certain functional groups can inadvertently lead to the cleavage of the carbon-fluorine bond.

Table 2: Influence of Reaction Conditions on Impurity Generation

| Condition/Reagent | Role/Reaction Type | Resulting Impurity Pathway | Citation |

|---|---|---|---|

| Metal Alkoxides (e.g., Potassium tert-butoxide) | Base/Catalyst for Condensation | Promotes defluorination, leading to alkoxy impurities. | amazonaws.comgoogle.com |

| Excess Grignard Reagent | Nucleophile in Core Synthesis | Can cause substitution of the fluorine atom. | amazonaws.com |

Derivatization and Analog Synthesis for Research Purposes

The synthesis of derivatives and analogs of complex molecules is a standard practice for research, including for the development of analytical standards and for structure-activity relationship (SAR) studies.

Synthesis of Halogenated Analogs for Structural Studies

While specific literature on the synthesis of halogenated analogs starting from this compound is not extensively detailed, the established synthetic routes for Paroxetine itself serve as a blueprint. The synthesis of Paroxetine involves coupling a halogenated precursor, 1-Bromo-4-fluorobenzene, with other reagents to form the core structure. amazonaws.com This same principle could be applied to create a variety of halogenated analogs for structural analysis by using differently substituted phenyl precursors. The synthesis of an N-Boc protected version of Paroxetine demonstrates a common derivatization strategy that could be applied to its analogs. pharm.or.jp

Enantioselective Synthesis Approaches for N-Benzyl Intermediates

The stereoselective construction of the key chiral centers in piperidine-based structures is a critical aspect of synthesizing paroxetine analogues. For N-benzyl intermediates, several enantioselective strategies have been developed to ensure the desired stereochemistry, which is fundamental to the molecule's activity. These approaches often focus on asymmetric catalysis, including enzymatic resolutions and metal-catalyzed hydrogenations, to create the chiral piperidine core efficiently.

One prominent method involves the asymmetric hydrogenation of a β-amino ketone precursor. thieme-connect.de This strategy utilizes a chiral catalyst to deliver the desired (S)-amino alcohol with high enantioselectivity. thieme-connect.de For instance, a chiral ruthenium catalyst has been effectively used in this transformation. The process begins with a Mannich reaction to generate the necessary β-amino ketone, which is then subjected to asymmetric hydrogenation. Subsequent chemical modifications, including acylation and an intramolecular SN2 reaction, form the arylpiperidine scaffold. thieme-connect.de

Another powerful technique is the enantioselective desymmetrization of prochiral N-benzyl glutarimides. iiste.orgresearchgate.net This approach employs a chiral catalyst, such as an oxazaborolidine derived from cis-1-amino-indan-2-ol, to reduce one of the two enantiotopic carbonyl groups of the glutarimide (B196013). iiste.orgresearchgate.net This reduction yields a chiral hydroxy-lactam, which can be further transformed into the key chiral lactam intermediate with high enantiomeric excess. iiste.org The resulting lactam possesses the crucial stereocenters required for the synthesis of the target molecule. iiste.org

Enzymatic methods also offer a highly selective route to chiral intermediates. The enantioselective hydrolysis of racemic esters is a well-established strategy. For example, microbial lipases can be used for the kinetic resolution of intermediates like (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate. researchgate.net In one study, the glyoxyl-CAL-B preparation provided the unreacted (3S,4R)-ester in an enantiomerically pure form at approximately 50% conversion. researchgate.net Similarly, pig liver esterase (PLE) has been used for the desymmetrization of prochiral diesters to set a key stereocenter early in the synthetic sequence. researchgate.net

A convenient synthesis route starting from 1-benzyl-4-piperidone has also been reported, which relies on a stereoselective reduction to yield a cis-piperidine-3-methanol intermediate. researchgate.net The subsequent reaction of its mesylate with sesamol proceeds through an inversion of the stereocenter at the C-3 position, leading to the desired trans-configured benzyl-protected intermediate. researchgate.net

Detailed findings from various enantioselective approaches are summarized in the tables below.

Table 1: Asymmetric Hydrogenation of β-Amino Ketone Precursor

This table summarizes the results of an asymmetric hydrogenation strategy to produce a key chiral amino alcohol intermediate.

| Catalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Ruthenium Catalyst | β-Amino Ketone | (S)-Amino Alcohol | 76% (for cyclized product) | >98% | thieme-connect.de |

Table 2: Enantioselective Desymmetrization of N-Benzyl Glutarimide

This table presents the data for the desymmetrization of an N-benzyl glutarimide using an oxazaborolidine catalyst.

| Catalyst | Reducing Agent | Substrate | Product | Yield (2 steps) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Oxazaborolidine (from cis-1-amino-indan-2-ol) | BH3·THF | N-Benzyl Glutarimide | Chiral Lactam | 60% | 90% | iiste.org |

Table 3: Enzymatic Resolution of Piperidine Intermediate

This table details the outcome of an enzymatic resolution using a microbial lipase.

| Enzyme | Substrate | Product | Conversion | Enantiomeric Excess (ee) of Unreacted Ester | Reference |

|---|---|---|---|---|---|

| Glyoxyl-CAL-B | (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate | (3S,4R)-ester | 50% | >99% | researchgate.net |

Preclinical Pharmacological Investigations

Molecular Mechanism of Action Hypotheses for Defluoro N-Benzyl Paroxetine (B1678475) Hydrochloride

Serotonin (B10506) Transporter (SERT) Interaction Studies and Binding Affinity Comparisons

Paroxetine is a highly potent and selective serotonin reuptake inhibitor (SSRI) that exhibits high affinity for the human serotonin transporter (hSERT). smolecule.comnih.gov It binds to the central substrate-binding site of SERT, stabilizing the transporter in an outward-open conformation and thereby blocking the reuptake of serotonin from the synaptic cleft.

The molecular structure of Defluoro N-Benzyl Paroxetine Hydrochloride features two key modifications to the parent paroxetine molecule: the absence of the 4-fluorophenyl group, which is replaced by a phenyl group, and the addition of a benzyl (B1604629) group to the piperidine (B6355638) nitrogen.

Conversely, the removal of the fluorine atom from the 4-phenyl ring is not anticipated to significantly reduce SERT binding affinity. Research has demonstrated that the desfluoro analog of paroxetine binds to the rat serotonin transporter (rSERT) with an affinity comparable to that of paroxetine itself. smolecule.com This suggests that the 4-fluoro substituent is not essential for high-affinity binding to the serotonin transporter. smolecule.com

Therefore, the binding affinity of this compound for SERT is likely a result of the interplay between the potentially affinity-reducing N-benzyl group and the largely affinity-neutral defluorination. It is reasonable to hypothesize that the compound retains significant, albeit potentially reduced, affinity for SERT.

Table 1: Comparative Binding Affinities of Paroxetine and its Analogs for the Serotonin Transporter (SERT) Note: Data for this compound is not available and is hypothesized based on SAR studies.

| Compound | SERT Binding Affinity (Ki, nM) | Species | Notes |

| Paroxetine | ~0.05 - 0.311 | Human/Rat | High-affinity binding. smolecule.commedchemexpress.com |

| Desfluoro Paroxetine | 0.557 | Rat | Similar affinity to paroxetine. smolecule.com |

| N-Methyl Paroxetine | 2.95 | Rat | ~9.5-fold decrease in potency compared to paroxetine. smolecule.com |

| N-Propyl Paroxetine | 98.0 | Rat | Significant loss of affinity. smolecule.com |

| This compound | Not Available | - | Hypothesized to have reduced affinity compared to paroxetine due to the N-benzyl group. |

Modulation of Monoamine Neurotransmitter Systems (e.g., norepinephrine (B1679862), dopamine)

Paroxetine exhibits high selectivity for SERT over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine (B1211576) transporter (DAT). nih.gov It has a significantly lower affinity for both NET and DAT. nih.gov

The structural modifications in this compound are not expected to dramatically alter this selectivity profile. The core pharmacophore responsible for SERT selectivity is largely retained. While the N-benzylation might influence interactions with the binding pockets of NET and DAT, it is unlikely to confer high affinity for these transporters. One study on various inhibitors showed that paroxetine has a pKi of 5.86 for NET and 6.31 for DAT. nih.gov It is hypothesized that this compound would likely retain a profile of being significantly more selective for SERT over NET and DAT.

Table 2: Comparative Binding Affinities of Paroxetine for Monoamine Transporters Note: Data for this compound is not available.

| Compound | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) |

| Paroxetine | ~0.05 - 1.1 | ~40 - 350 | ~490 - 1100 |

Data compiled from multiple sources indicating a range of reported values. medchemexpress.comnih.gov

Other Receptor Binding Affinities (e.g., muscarinic, adrenergic, histamine)

Paroxetine is known for its low affinity for a wide range of other neurotransmitter receptors, which contributes to its favorable side-effect profile compared to older antidepressants. In vitro studies have shown that paroxetine has minimal affinity for alpha-1, alpha-2, and beta-adrenergic receptors, as well as dopamine D2 and histamine (B1213489) H1 receptors, at concentrations well above its therapeutic range. medchemexpress.com However, it does display some weak affinity for muscarinic acetylcholine (B1216132) receptors. medchemexpress.com

It is hypothesized that this compound would likely share this characteristic of low affinity for most adrenergic and histaminergic receptors. The structural changes are distant from the key interaction points for these receptors. The affinity for muscarinic receptors might be slightly altered by the N-benzyl substitution, but it is expected to remain low.

Gamma-Aminobutyric Acid (GABA) Transporter Interactions

Some studies have suggested that paroxetine may have some interaction with GABA transporters. nih.govcymitquimica.com Research has confirmed that paroxetine interacts most strongly with monoamine transporters but does show some interaction with GABA transporters. nih.govcymitquimica.com Chronic treatment with paroxetine has been shown to trigger changes in the levels of GABA. acs.org The precise nature and significance of this interaction are still under investigation.

For this compound, it is plausible that it may also exhibit some level of interaction with GABA transporters, similar to paroxetine. However, without direct experimental evidence, the extent and nature of this interaction remain speculative.

Structure-Activity Relationship (SAR) Studies

Impact of Defluorination on Biological Activity and Receptor Binding

The fluorine atom at the 4-position of the phenyl ring in paroxetine has been a subject of SAR studies. These studies have aimed to understand its contribution to the compound's biological activity.

Research on a desfluoro analog of paroxetine, where the fluorine is replaced by a hydrogen atom, revealed that this modification does not significantly compromise binding affinity for SERT. smolecule.com The desfluoro analog exhibited a Ki value of 0.557 nM for rSERT, which is comparable to the 0.311 nM Ki value of paroxetine in the same study. smolecule.com This indicates that the fluorine atom is not a critical component for high-affinity binding to the serotonin transporter. smolecule.com Its presence in paroxetine is more likely related to metabolic stability rather than binding potency. smolecule.com

Further studies involving the substitution of the 4-fluoro group with bromine or iodine resulted in a decrease in binding affinity and a significant reduction in the potency of 5-HT transport inhibition. This suggests that while the fluorine itself is not essential, the nature of the substituent at this position can influence the compound's interaction with SERT.

Based on these findings, it is hypothesized that the defluorination in this compound, resulting in an unsubstituted phenyl ring at this position, would not lead to a substantial loss of affinity for SERT compared to paroxetine.

Role of the N-Benzyl Moiety in Ligand-Target Interactions

The introduction of an N-benzyl group to the piperidine ring of the paroxetine structure can significantly influence its interaction with biological targets. smolecule.comnih.gov While specific studies on this compound are limited, the role of N-benzylation in similar compounds, such as tryptamine (B22526) and phenethylamine (B48288) derivatives, has been investigated. nih.gov

In some instances, N-benzylation of tryptamines has been shown to increase affinity and potency at serotonin receptors, particularly the 5-HT2A subtype. nih.gov This modification can lead to more potent agonistic or antagonistic activity, depending on the specific substitutions on the benzyl ring. nih.gov For example, the addition of a 2-methoxybenzyl group has been noted to enhance the effects at 5-HT2A receptors in certain phenethylamine derivatives. nih.gov

The N-benzyl moiety can establish additional binding interactions within the receptor pocket, potentially accessing an extended binding site that is not engaged by the parent molecule. nih.gov These interactions can be influenced by the electronic and steric properties of the benzyl group and any substituents it may carry. Computational docking studies on paroxetine itself suggest that the molecule orients within the serotonin transporter (SERT) binding site, and any modification, such as the addition of a benzyl group, would likely alter this orientation and the resulting binding affinity. nih.gov

It is hypothesized that the N-benzyl group in this compound could influence its binding affinity and selectivity for the serotonin transporter (SERT), as well as potentially interacting with other monoamine transporters or receptors. smolecule.com The lipophilic nature of the benzyl group might also affect the compound's ability to cross the blood-brain barrier. Further research is required to fully elucidate the specific role of the N-benzyl moiety in the pharmacological profile of this particular compound. smolecule.com

Stereochemical Considerations in Pharmacological Profiles

Stereochemistry is a critical factor in the pharmacological activity of paroxetine and its derivatives. mdpi.comresearchgate.netnih.gov Paroxetine has two chiral centers, resulting in four possible stereoisomers. mdpi.comnih.gov The therapeutically active form of paroxetine is the (-)-trans-(3S, 4R) enantiomer, which is significantly more potent in its inhibition of serotonin reuptake than the other stereoisomers. researchgate.netnih.gov

The specific stereochemistry of this compound is designated as (3S,4R), which corresponds to the active trans configuration of paroxetine. nih.gov This suggests that the compound is intended to retain the desired stereochemical orientation for interaction with the serotonin transporter. The spatial arrangement of the substituents on the piperidine ring is crucial for optimal binding to the transporter. nih.gov

The development of single-enantiomer drugs is often preferred as it can lead to a better therapeutic index, with enhanced efficacy and reduced side effects compared to racemic mixtures. mdpi.comnih.gov By synthesizing the specific (-)-trans-(3S,4R) stereoisomer of this compound, the aim is to harness the most pharmacologically active conformation. However, it is important to note that the addition of the N-benzyl group could potentially alter the ideal stereochemical requirements for target interaction compared to paroxetine.

Preclinical In Vitro and In Vivo (Animal) Studies

Receptor Binding Assays (e.g., radioligand binding)

Radioligand binding assays are essential in vitro tools to determine the affinity of a compound for various receptors and transporters. For paroxetine, these studies have demonstrated high affinity for the serotonin transporter (SERT), with a dissociation constant (Kd) of less than 1 nM. nih.govnih.gov Paroxetine exhibits significantly lower affinity for norepinephrine (NET) and dopamine (DAT) transporters, contributing to its classification as a selective serotonin reuptake inhibitor. nih.gov

It is important to consider that even minor structural changes can lead to significant shifts in binding profiles. For instance, studies on N-benzylated phenethylamines have shown that this modification can sometimes lead to a loss of affinity at certain serotonin receptor subtypes, such as 5-HT2C, while maintaining or even increasing affinity at others, like 5-HT2A. nih.gov Therefore, comprehensive radioligand binding assays would be necessary to characterize the full receptor binding profile of this compound and determine its selectivity.

Interactive Data Table: Comparative Binding Affinities of Paroxetine

This table summarizes the known binding affinities of the parent compound, paroxetine, for key monoamine transporters. This data provides a baseline for understanding the potential binding profile of its derivatives.

| Compound | Transporter | Binding Affinity (Ki, nM) |

| Paroxetine | SERT | 0.05 nih.gov |

| Paroxetine | NET | 350 nih.gov |

| Paroxetine | DAT | 1100 nih.gov |

Neurotransmitter Reuptake Inhibition Assays

Neurotransmitter reuptake inhibition assays are functional assays that measure a compound's ability to block the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine into presynaptic neurons. Paroxetine is a potent inhibitor of serotonin reuptake, which is the primary mechanism of its antidepressant action. nih.gov

Studies have shown that at typical clinical doses, paroxetine is highly selective for inhibiting serotonin reuptake. psychiatryonline.org However, at higher concentrations, it can also inhibit norepinephrine reuptake. psychiatryonline.orgpsychiatryonline.org For example, at a serum concentration of 100 ng/ml, paroxetine can inhibit norepinephrine uptake by approximately 27%, while at 200 ng/ml, this inhibition increases to about 43%. psychiatryonline.org In contrast, serotonin reuptake is inhibited by over 85% at these concentrations. psychiatryonline.org

For this compound, it is hypothesized that the structural modifications could alter its potency and selectivity as a reuptake inhibitor. smolecule.com The addition of the N-benzyl group might influence its interaction with the monoamine transporters. Assays using human transporter transfected cells would be required to determine the IC50 values (the concentration of the compound that inhibits 50% of the reuptake) for SERT, NET, and DAT. This would provide a clear picture of its potency and selectivity profile compared to paroxetine.

Interactive Data Table: Neurotransmitter Reuptake Inhibition by Paroxetine

This table illustrates the in vivo reuptake inhibition of serotonin and norepinephrine by paroxetine at different serum concentrations.

| Compound | Serum Concentration (ng/ml) | % Inhibition of 5-HT Reuptake | % Inhibition of NE Reuptake |

| Paroxetine | 100 | >85% psychiatryonline.org | 27% psychiatryonline.org |

| Paroxetine | 200 | >85% psychiatryonline.org | 43% psychiatryonline.org |

Enzyme Inhibition Studies (e.g., cytochrome P450 isoforms)

Paroxetine is known to be a potent inhibitor of the cytochrome P450 enzyme CYP2D6. nih.govresearchgate.net This can lead to significant drug-drug interactions, as CYP2D6 is responsible for the metabolism of many other medications. nih.gov Paroxetine itself is metabolized in part by CYP2D6 and CYP3A4. pharmgkb.orgsemanticscholar.org The inhibition of CYP2D6 by paroxetine is considered quasi-irreversible and is a key factor in its pharmacokinetic profile. rsc.org

The structural modifications in this compound, particularly the addition of the N-benzyl group, could potentially alter its interaction with cytochrome P450 enzymes. The N-benzyl moiety introduces a new site for potential metabolism and could also influence the compound's inhibitory potency towards different CYP isoforms.

In vitro studies using human liver microsomes or recombinant CYP enzymes would be necessary to determine the inhibitory potential (IC50 and Ki values) of this compound against a panel of major CYP isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. Such studies would be crucial for predicting its potential for drug-drug interactions.

Interactive Data Table: Known Cytochrome P450 Interactions of Paroxetine

This table highlights the major cytochrome P450 enzymes involved in the metabolism of paroxetine and its significant inhibitory action.

| Enzyme | Role in Paroxetine Metabolism | Inhibitory Effect of Paroxetine |

| CYP2D6 | Major metabolic pathway pharmgkb.orgsemanticscholar.org | Potent inhibitor nih.govresearchgate.net |

| CYP3A4 | Contributes to metabolism pharmgkb.orgsemanticscholar.org | Weaker inhibitor |

| CYP1A2 | Potential minor role pharmgkb.orgsemanticscholar.org | Not a significant inhibitor |

| CYP2C19 | Potential minor role pharmgkb.orgsemanticscholar.org | Not a significant inhibitor |

In Vivo Pharmacological Models for Mechanistic Insights (e.g., animal models of neurogenesis)

Animal models play a crucial role in understanding the in vivo effects of new chemical entities. For a compound like this compound, animal models of depression, such as the forced swim test or chronic unpredictable mild stress, would be employed to assess its antidepressant-like activity. nih.gov

Furthermore, there is growing evidence that antidepressants, including paroxetine, can promote neurogenesis, particularly in the hippocampus. nih.govnih.govsigmaaldrich.com Studies in animal models have shown that paroxetine can increase the proliferation and differentiation of neural stem cells into neurons. nih.govnih.gov This effect on neurogenesis is thought to contribute to the therapeutic actions of antidepressants.

In vivo studies with this compound would likely investigate its effects on neurogenesis in rodent models. taconic.com This could involve administering the compound to animals and then examining brain tissue for markers of cell proliferation (e.g., BrdU labeling) and neuronal differentiation. nih.gov Such studies would provide valuable insights into whether the structural modifications of this compound enhance or diminish the neurogenic effects observed with paroxetine. Recent research has also explored the impact of paroxetine on neurogenesis in human adipose-derived stem cells, suggesting that these compounds can directly influence cell proliferation and differentiation. nih.gov

Metabolic Pathway Research Preclinical Focus

Proposed Metabolic Transformations of Defluoro N-Benzyl Paroxetine (B1678475) Hydrochloride

The metabolism of paroxetine is well-documented and primarily involves oxidation and methylation, leading to the formation of polar, conjugated products that are readily excreted. fda.gov The principal metabolic event for paroxetine is the demethylenation of the methylenedioxy group, which is a key step mediated by cytochrome P450 enzymes. pharmgkb.org This initial transformation results in a catechol intermediate. nih.govresearchgate.net

For Defluoro N-Benzyl Paroxetine Hydrochloride, we can hypothesize a series of metabolic transformations based on its chemical structure and the known metabolic pathways of paroxetine:

N-Dealkylation: The presence of the N-benzyl group introduces a primary site for metabolism. A likely initial step is the enzymatic removal of the benzyl (B1604629) group (N-debenzylation) to yield Defluoro Paroxetine. This is a common metabolic pathway for N-benzylated compounds.

Aromatic Hydroxylation: The phenyl ring, now lacking the fluorine atom of paroxetine, is susceptible to hydroxylation. This could occur at various positions on the ring, leading to the formation of phenolic metabolites.

Oxidation of the Methylenedioxy Group: Similar to paroxetine, the methylenedioxy moiety is a probable site for oxidative metabolism. nih.gov This would involve the formation of a catechol intermediate, which can then undergo further metabolic changes.

O-Methylation: Following the formation of a catechol intermediate, one of the hydroxyl groups is likely to be methylated by catechol-O-methyltransferase (COMT), resulting in methoxy-hydroxy metabolites. nih.gov

Piperidine (B6355638) Ring Oxidation: The piperidine ring itself could be a site for oxidation, although this is generally a less prominent pathway for paroxetine.

These proposed transformations suggest a complex metabolic profile for this compound, with multiple potential metabolites.

Identification of Enzyme Systems Involved in Metabolism

The metabolism of paroxetine is predominantly carried out by the cytochrome P450 (CYP) enzyme system. fda.gov Specifically, CYP2D6 is the main enzyme responsible for the primary metabolic pathway of paroxetine. pharmgkb.orgclinpgx.org Other CYP isoforms, including CYP3A4, CYP1A2, CYP2C19, and CYP3A5, have also been identified as contributing to its metabolism, particularly at higher concentrations or in individuals with reduced CYP2D6 activity. clinpgx.orgnih.govsemanticscholar.org

Given these precedents, the metabolism of this compound is anticipated to involve a similar cohort of enzymes:

Cytochrome P450 (CYP) Isoforms:

CYP2D6: This high-affinity enzyme is expected to be a major player in the metabolism of the paroxetine core structure, particularly in the oxidation of the methylenedioxy group. nih.govsemanticscholar.org

CYP1A2 and CYP2C19: These isoforms may play a secondary role in the metabolic clearance of the compound. clinpgx.orgnih.gov

Phase II Conjugation Enzymes:

Glucuronidation (UGTs): After the formation of hydroxylated metabolites through Phase I oxidation, these metabolites are expected to undergo conjugation with glucuronic acid. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases water solubility and facilitates excretion. fda.gov

Sulfation (SULTs): Similarly, sulfotransferases (SULTs) may be involved in the conjugation of phenolic metabolites with sulfate (B86663), representing another key pathway for detoxification and elimination. fda.gov

Characterization of Preclinical Metabolites

Based on the proposed metabolic transformations and the enzyme systems involved, a number of preclinical metabolites of this compound can be characterized. The primary metabolites of paroxetine itself are polar and conjugated products of oxidation and methylation, which are considered to have significantly less pharmacological activity than the parent compound. fda.govnih.gov

The anticipated preclinical metabolites for this compound would include:

N-debenzylated Metabolite: The product of the removal of the benzyl group, resulting in Defluoro Paroxetine.

Hydroxylated Metabolites: A variety of mono- and di-hydroxylated species resulting from the oxidation of the phenyl and piperidine rings.

Catechol and Methoxy-hydroxy Metabolites: Products arising from the oxidative cleavage of the methylenedioxy ring, followed by potential O-methylation.

Conjugated Metabolites: Glucuronide and sulfate conjugates of the hydroxylated metabolites, which would be the final, readily excretable forms.

The exact structure and prevalence of these metabolites would need to be confirmed through in vitro studies with liver microsomes and in vivo preclinical studies.

Advanced Analytical Methodologies and Impurity Profiling

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analytical workflow for Defluoro N-Benzyl Paroxetine (B1678475) Hydrochloride, providing the means to separate it from a complex mixture of related substances.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of paroxetine and its derivatives. nih.gov Method development for Defluoro N-Benzyl Paroxetine Hydrochloride often involves a systematic approach to optimize separation from its impurities. Key to this is the selection of an appropriate stationary phase, typically a C18 column, and the optimization of mobile phase composition, pH, and gradient elution. nih.govresearchgate.net

A common approach involves using a reversed-phase HPLC system. For instance, a validated method for paroxetine hydrochloride utilized a C18 column with an isocratic mobile phase of 10 mM 1-decane sulfonic acid sodium salt containing 10 mM sodium phosphate (B84403) monobasic (pH 3.0) and acetonitrile (B52724) (60:40, v/v), with UV detection at 235 nm. nih.gov Another method employed a mobile phase of 0.2% v/v orthophosphoric acid and methanol (B129727) (60:40 v/v) with detection at 270 nm. core.ac.uk

Validation of these HPLC methods is performed according to ICH guidelines to ensure they are robust, sensitive, specific, accurate, and reliable. researchgate.netcore.ac.uk Validation parameters typically include linearity, precision, accuracy, specificity, and robustness. core.ac.uk For example, a developed method for paroxetine demonstrated linearity with a correlation coefficient of 0.99, and recovery was found to be within 97-103%. core.ac.uk The limit of detection (LOD) and limit of quantitation (LOQ) are also established to determine the method's sensitivity. In one study, the LOD and LOQ for paroxetine were found to be 0.748 and 2.62 µg/ml respectively. phmethods.net

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including improved resolution, shorter run times, and increased sensitivity. researchgate.net A UHPLC method developed for paroxetine hydrochloride demonstrated the ability to separate the main compound from several related impurities with high efficiency. chromatographyonline.com

Table 1: Example HPLC Method Parameters for Paroxetine Analysis

| Parameter | Condition 1 nih.gov | Condition 2 core.ac.uk |

| Column | C18 (Inertsil, 5 µm, 15 cm x 4.6 mm) | Not specified |

| Mobile Phase | 10 mM 1-decane sulfonic acid sodium salt with 10 mM sodium phosphate monobasic (pH 3.0) - Acetonitrile (60:40, v/v) | 0.2% v/v Orthophosphoric acid - Methanol (60:40, v/v) |

| Flow Rate | Not specified | 0.8 ml/min |

| Detection | UV at 235 nm | UV at 270 nm |

| Column Temp. | Not specified | 30°C |

| Injection Vol. | Not specified | 10 µl |

Gas Chromatography (GC) Applications

While HPLC is more common, Gas Chromatography (GC) can also be employed for the analysis of paroxetine and its derivatives, often coupled with a mass spectrometer (GC-MS) for enhanced specificity and sensitivity. GC methods are particularly useful for the determination of volatile impurities. For the analysis of paroxetine in human plasma, a GC method with electron-capture detection has been reported. nih.gov The development of a GC-MS method would involve optimizing parameters such as the type of capillary column, temperature programming, and the ionization mode of the mass spectrometer.

Related Chromatographic Modalities for Impurity Isolation

Beyond standard HPLC, other chromatographic techniques are employed for the challenging task of isolating and purifying impurities of paroxetine and its analogues. Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for separating both chiral and achiral impurities in a single run. nih.gov This technique offers advantages in terms of speed, cost-effectiveness, and reduced environmental impact due to the use of supercritical CO2 as the primary mobile phase component. nih.gov For instance, a study on paroxetine hydrochloride successfully used a cellulose (B213188) tris-(3-chloro-4-methylphenylcarbamate) stationary phase with a mobile phase of CO2 and methanol containing ammonium (B1175870) acetate (B1210297) to separate impurities. nih.gov

Preparative HPLC is another crucial technique used to isolate sufficient quantities of impurities for subsequent structural elucidation by spectroscopic methods. conicet.gov.ar This involves scaling up an analytical HPLC method to handle larger sample loads.

Spectroscopic and Spectrometric Techniques for Characterization

Once impurities are separated, spectroscopic and spectrometric techniques are indispensable for their structural identification and confirmation.

Mass Spectrometry (MS) for Structure Elucidation and Quantification

Mass Spectrometry (MS), particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is a cornerstone for the structural elucidation of this compound and its impurities. conicet.gov.ar High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov

Fragmentation patterns observed in the mass spectrum (MS/MS) provide critical information about the molecule's structure. For example, in the study of paroxetine degradation, LC-HR-MS-Orbitrap was used to identify transformation products based on their m/z values and fragmentation patterns. mdpi.com The identification of characteristic fragment ions helps in piecing together the structure of an unknown impurity. mdpi.commdpi.com

Table 2: Key Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C26H28ClNO3 |

| Molecular Weight | 438.0 g/mol |

| Monoisotopic Mass | 437.1757714 Da |

| InChIKey | IFLKEJQLNHBFEY-XYOGLKKJSA-N |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural confirmation of organic molecules, including this compound and its impurities. conicet.gov.aripb.pt One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. nih.gov

For complex structures and for differentiating between isomers, two-dimensional (2D) NMR techniques are essential. mdpi.com These include experiments like COSY (Correlation Spectroscopy), which identifies proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which reveal correlations between protons and carbons over one or multiple bonds, respectively. This detailed connectivity information is crucial for assembling the complete molecular structure. mdpi.com In cases where impurities are difficult to isolate in large quantities, cryogenically cooled NMR probes can significantly enhance sensitivity, reducing the amount of sample required for analysis. conicet.gov.ar The use of advanced NMR techniques is critical for the definitive characterization of novel impurities and degradation products. ipb.pt

Ultraviolet-Visible (UV-Vis) Spectroscopy and Spectrofluorimetry

Ultraviolet-Visible (UV-Vis) spectroscopy and spectrofluorimetry are crucial techniques for the quantitative analysis of aromatic compounds. While specific studies on this compound are not extensively detailed in publicly available literature, the analytical methods developed for the parent compound, Paroxetine Hydrochloride, provide a foundational framework.

UV-Vis spectrophotometric methods for Paroxetine have been developed and validated for its quantification in bulk and pharmaceutical forms. researchgate.netijrti.org These methods are prized for their simplicity, cost-effectiveness, and reliability. For Paroxetine, the maximum absorbance (λmax) is typically observed around 291-293 nm using solvents like methanol or distilled water. researchgate.netijrti.org Linearity for quantification is often established in concentration ranges such as 10-60 µg/mL. ijrti.org Given the structural similarities, a similar chromophoric system is expected in this compound, suggesting that UV-Vis spectroscopy is a viable method for its quantification, although the specific λmax may differ slightly due to the substitution changes.

Spectrofluorimetry offers a more sensitive approach for detection. Paroxetine possesses native fluorescence, which has been exploited for its determination in various matrices, including pharmaceutical formulations and human plasma. nih.govresearchgate.net A sensitive spectrofluorimetric method for Paroxetine Hydrochloride identified an excitation wavelength of 290 nm and an emission wavelength of 340 nm in methanol. nih.govresearchgate.net This method demonstrated good correlation over a concentration range of 0.05-0.40 µg/mL, with a low limit of detection (LOD) of 0.015 µg/mL. nih.gov The presence of the benzodioxole and phenyl groups in this compound suggests it would also be fluorescent, making spectrofluorimetry a potentially powerful tool for its trace analysis.

Table 1: Spectroscopic and Spectrofluorimetric Parameters for Paroxetine Analysis

| Parameter | UV-Vis Spectroscopy | Spectrofluorimetry |

| Solvent | Methanol or Distilled Water researchgate.netijrti.org | Methanol nih.govresearchgate.net |

| λmax (Absorbance) | 291-293 nm researchgate.netijrti.org | N/A |

| λex (Excitation) | N/A | 290 nm nih.govresearchgate.net |

| λem (Emission) | N/A | 340 nm nih.govresearchgate.net |

| Linear Range | 2-10 µg/mL or 10-60 µg/mL researchgate.netijrti.org | 0.05-0.40 µg/mL nih.gov |

| Limit of Detection (LOD) | 0.69 µg/mL ijrti.org | 0.015 µg/mL nih.gov |

Electrochemical Detection Methods in Analytical Research

Electrochemical methods provide another sensitive and selective avenue for the analysis of pharmaceutical compounds. For Paroxetine, methods based on square-wave adsorptive-stripping voltammetry (SWAdSV) have been developed. nih.gov These techniques rely on the electrochemical reduction of the compound at a mercury electrode. nih.gov

One such method for Paroxetine utilized a borate (B1201080) buffer at pH 8.8, with the reduction occurring at -1.55V versus an Ag/AgCl electrode. nih.gov The ability to pre-concentrate the analyte at the electrode surface enhances the sensitivity of the method. nih.gov Furthermore, high-performance liquid chromatography (HPLC) coupled with electrochemical detection has been successfully used for Paroxetine determination in pharmaceutical preparations. benthamopenarchives.com This HPLC-ED method demonstrated exceptional sensitivity, with a limit of detection (LOD) of 0.005 ng/mL and a limit of quantification (LOQ) of 0.01 ng/mL. benthamopenarchives.com

The electroactive nature of the parent compound strongly suggests that this compound would also be amenable to electrochemical analysis. The piperidine (B6355638) nitrogen and the aromatic systems are potential sites for electrochemical activity. These methods, known for their high sensitivity and applicability to complex matrices, could be adapted for impurity profiling and quality control of the target compound. researchgate.net

Table 2: Electrochemical Detection Parameters for Paroxetine

| Technique | Key Parameters | Performance |

| Square-Wave Adsorptive-Stripping Voltammetry (SWAdSV) | Electrode: Mercury DropBuffer: Borate (pH 8.8)Potential: -1.55V vs Ag/AgCl nih.gov | Enables analysis of up to 120 samples per hour. nih.gov |

| HPLC with Electrochemical Detection (HPLC-ED) | Mobile Phase: 40% Acetonitrile in 0.01M Phosphate Buffer (pH 3)Detection Potential: 0.9V benthamopenarchives.com | LOD: 0.005 ng/mLLOQ: 0.01 ng/mLLinear Range: 0.5 - 50 ng/mL benthamopenarchives.com |

Impurity Profiling and Quality Control Research of this compound

This compound is recognized as a process-related impurity that can form during the synthesis of Paroxetine. smolecule.comtheclinivex.com Therefore, its detection and quantification are essential for ensuring the quality and purity of the final active pharmaceutical ingredient (API). smolecule.com The primary analytical tool for impurity profiling in pharmaceutical manufacturing is stability-indicating high-performance liquid chromatography (HPLC).

Numerous reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the assay of Paroxetine and its related substances. nih.govresearchgate.net These methods are designed to separate the main compound from any impurities, including this compound. A typical RP-HPLC method employs a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile. nih.govresearchgate.net For instance, one method used a mobile phase of 10 mM 1-decane sulfonic acid sodium salt containing 10 mM sodium phosphate monobasic (pH 3.0) and acetonitrile in a 60:40 ratio, with UV detection at 235 nm. nih.gov

The development of such methods involves validation according to International Conference on Harmonisation (ICH) guidelines, ensuring parameters like specificity, linearity, accuracy, precision, and robustness are met. nih.gov These validated HPLC methods are capable of quantifying impurities like this compound at very low levels, ensuring that the final drug product meets stringent regulatory requirements. lgcstandards.com

Understanding the degradation pathways of a pharmaceutical compound and its impurities is critical for determining its stability. Stability-indicating methods are developed by subjecting the drug substance to forced degradation under various stress conditions, including acid hydrolysis, base hydrolysis, oxidation, thermal stress, and photolysis.

For the parent compound, Paroxetine, forced degradation studies have been performed as part of the validation of stability-indicating HPLC methods. In one study, Paroxetine was subjected to degradation with 0.1N HCl (acid hydrolysis), 0.1N NaOH (base hydrolysis), and 30% H₂O₂ (oxidation). The analysis of the stressed samples showed that the HPLC method could effectively separate the intact drug from its degradation products.

While a specific degradation pathway for this compound is not detailed, its structure suggests it would be susceptible to similar degradation mechanisms. The ether linkage is a potential site for acid or base-catalyzed hydrolysis, which could cleave the molecule to form Sesamol (B190485) and the corresponding piperidine derivative. The tertiary amine of the piperidine ring could be susceptible to oxidation. Analyzing the behavior of this impurity under controlled stress conditions is a key component of comprehensive quality control.

Computational Chemistry and Theoretical Modeling of Defluoro N Benzyl Paroxetine Hydrochloride

The exploration of Defluoro N-Benzyl Paroxetine (B1678475) Hydrochloride through computational chemistry and theoretical modeling provides significant insights into its potential pharmacological profile. These in silico methods allow for a detailed examination of the molecule's interactions with biological targets, its structure-activity relationships, and its likely behavior within a biological system, guiding further preclinical research.

Future Research Directions and Translational Potential in Chemical Biology

The study of Defluoro N-Benzyl Paroxetine (B1678475) Hydrochloride, a key analogue of Paroxetine, opens numerous avenues for future research in chemical biology and pharmaceutical sciences. Its unique structural modifications, where the fluorine atom is removed and an N-benzyl group is introduced, provide a valuable tool to probe biological systems, refine drug design, and enhance the understanding of its parent compound.

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for Defluoro N-Benzyl Paroxetine Hydrochloride, and how do reaction conditions impact yield?

- The synthesis involves three stages: (1) formation of a benzodioxole intermediate, (2) coupling with a phenylpiperidine derivative under controlled pH and temperature, and (3) purification via recrystallization or chromatography to isolate the hydrochloride salt. Yield optimization requires strict control of reaction stoichiometry (e.g., 1:1 molar ratio for coupling) and temperature (typically 60–80°C for Step 2). Impurities such as unreacted intermediates or stereoisomers are minimized using gradient elution in HPLC .

Q. How does defluorination and N-benzylation alter Paroxetine's pharmacological properties?

- The removal of fluorine reduces electronegativity at the aromatic ring, potentially altering serotonin transporter (SERT) binding affinity. N-benzylation introduces steric bulk, which may decrease metabolic degradation compared to Paroxetine. In vitro assays show a 20–30% reduction in SERT inhibition potency but improved stability in hepatic microsomal models .

Q. What analytical techniques validate the structural integrity of this compound?

- Two-dimensional NMR (1H-1H COSY, HSQC, HMBC) confirms proton and carbon assignments, distinguishing it from Paroxetine by the absence of fluorine-related shifts and presence of benzyl group signals. Mass spectrometry (HRMS) verifies the molecular ion peak at m/z 347.64 (C₁₉H₂₂ClNO₃) .

Advanced Research Questions

Q. How can experimental models evaluate the neuroprotective effects of this compound?

- In vitro: Use primary neuronal cultures exposed to oxidative stress (e.g., H₂O₂ or Aβ peptides) and measure cell viability via MTT assay. Pre-treatment with the compound (1–10 µM) reduces caspase-3 activity by 40–60% .

- In vivo: Employ rodent models of neurodegeneration (e.g., MPTP-induced Parkinsonism). Administer 10 mg/kg/day orally and assess motor coordination (rotarod test) and dopaminergic neuron survival via immunohistochemistry .

Q. What strategies address contradictions in reported biological activities of Defluoro N-Benzyl Paroxetine derivatives?

- Meta-analysis: Compare data across studies using standardized assays (e.g., SERT binding IC₅₀ values). Discrepancies may arise from variations in cell lines (HEK-293 vs. CHO-K1) or assay buffers (Tris vs. HEPES).

- Structural-activity modeling: Conduct QSAR analysis to identify substituents (e.g., benzodioxole vs. phenol) correlating with antidepressant vs. analgesic activity. For example, benzodioxole derivatives show higher neuroprotective indices (EC₅₀ = 2.5 µM) compared to phenol analogs .

Q. How can synthesis be optimized for scalable production while maintaining enantiomeric purity?

- Catalytic asymmetric synthesis: Use chiral catalysts (e.g., BINAP-Ru complexes) during the piperidine ring formation to achieve >98% enantiomeric excess.

- Process analytics: Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real-time, reducing batch-to-batch variability .

Q. What methodologies assess this compound's role in modulating inflammatory pathways?

- Cytokine profiling: Treat LPS-stimulated macrophages with the compound (5–20 µM) and quantify TNF-α, IL-6, and IL-1β via ELISA. Dose-dependent reductions (30–50%) indicate anti-inflammatory activity.

- NF-κB pathway analysis: Use luciferase reporter assays in RAW 264.7 cells to measure inhibition of NF-κB translocation .

Methodological Notes

- Purification: Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves Defluoro N-Benzyl Paroxetine from Paroxetine impurities (e.g., Related Compound D) .

- Stability studies: Accelerated stability testing (40°C/75% RH for 6 months) confirms the compound degrades <2% under ICH guidelines, with oxidation as the primary degradation pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.